molecular formula C10H16N4O2 B13602005 tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate

tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate

Cat. No.: B13602005
M. Wt: 224.26 g/mol
InChI Key: PXKRXHPTQYXBDE-UHFFFAOYSA-N
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Description

tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate: is an organic compound with the molecular formula C10H16N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate typically involves the reaction of 2-amino-5-(aminomethyl)pyrimidine with tert-butyl chloroformate. This reaction is generally carried out at room temperature in the presence of a base such as triethylamine. The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. It can also be used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs targeting specific enzymes or receptors. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl (5-(aminomethyl)pyridin-2-yl)carbamate
  • tert-Butyl (5-(aminomethyl)pyrrolo[2,3-b]pyrazin-2-yl)carbamate
  • tert-Butyl (5-(aminomethyl)pyrrolo[2,3-d]pyrimidin-2-yl)carbamate

Comparison: While these compounds share structural similarities, tert-Butyl (5-(aminomethyl)pyrimidin-2-yl)carbamate is unique in its specific pyrimidine ring structure. This uniqueness can influence its reactivity, binding affinity, and overall biological activity. The presence of different heterocyclic rings in similar compounds can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[5-(aminomethyl)pyrimidin-2-yl]carbamate

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-8-12-5-7(4-11)6-13-8/h5-6H,4,11H2,1-3H3,(H,12,13,14,15)

InChI Key

PXKRXHPTQYXBDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)CN

Origin of Product

United States

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